molecular formula C29H34O16 B13428656 Leptabiside A

Leptabiside A

Cat. No.: B13428656
M. Wt: 638.6 g/mol
InChI Key: MSLSWPAAVDZZIW-GGFGXKLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptabiside A is a natural product with significant potential in various scientific research fields. It is known for its unique chemical structure and bioactivity, making it a subject of interest in life sciences research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Leptabiside A involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . This method is typically used for laboratory-scale synthesis and preparation.

Industrial Production Methods

Information on industrial production methods for this compound is limited. the compound’s preparation in research settings suggests that similar principles could be applied on a larger scale, with appropriate adjustments for industrial processes.

Chemical Reactions Analysis

Types of Reactions

Leptabiside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the target product.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction and the reagents used. These products are often derivatives of the original compound, with modified chemical properties and enhanced bioactivity.

Scientific Research Applications

Leptabiside A is primarily used in life sciences research . Its applications span various fields, including:

    Chemistry: Used as a model compound for studying chemical reactions and developing new synthetic methods.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Leptabiside A is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed bioactivity. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Leptabiside A can be compared with other natural products and synthetic compounds with similar structures and bioactivities. Some similar compounds include:

This compound stands out due to its unique chemical structure and broad range of applications in scientific research.

Properties

Molecular Formula

C29H34O16

Molecular Weight

638.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[3-acetyl-2,4,6-trihydroxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H34O16/c1-10(31)16-21(36)17(28-26(41)24(39)19(34)13(8-30)44-28)23(38)18(22(16)37)29-27(42)25(40)20(35)14(45-29)9-43-15(33)7-4-11-2-5-12(32)6-3-11/h2-7,13-14,19-20,24-30,32,34-42H,8-9H2,1H3/b7-4+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1

InChI Key

MSLSWPAAVDZZIW-GGFGXKLCSA-N

Isomeric SMILES

CC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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